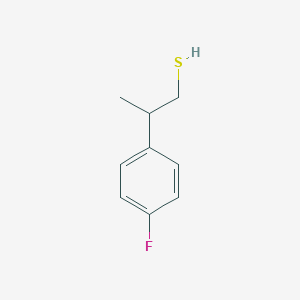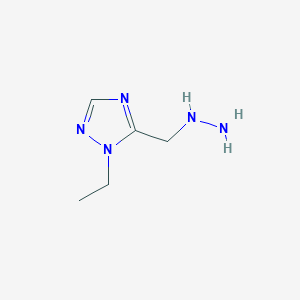
1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole can be synthesized through a multi-step process. One common method involves the reaction of ethyl hydrazine with a suitable triazole precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for several hours .
Industrial Production Methods: Industrial production of this compound often involves scalable solvent-free reactions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous solvents and reducing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of high-energy-density materials and as a ligand in coordination chemistry
Wirkmechanismus
The mechanism of action of 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-5-(hydrazinylmethyl)-1H-pyrazole
- 1-Ethyl-5-methyl-1H-1,2,4-triazole-3-carboxylate
Comparison: 1-Ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as its potential use in high-energy-density materials and as a versatile ligand in coordination chemistry .
Eigenschaften
Molekularformel |
C5H11N5 |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
(2-ethyl-1,2,4-triazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H11N5/c1-2-10-5(3-8-6)7-4-9-10/h4,8H,2-3,6H2,1H3 |
InChI-Schlüssel |
SYXGOFJMFWMWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


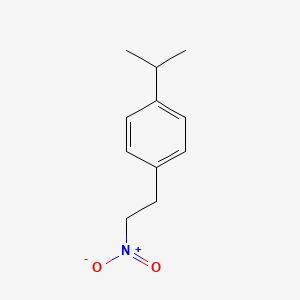
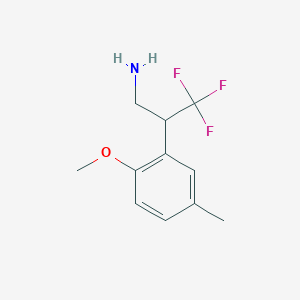
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
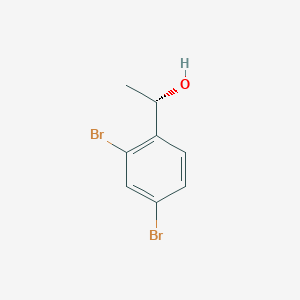

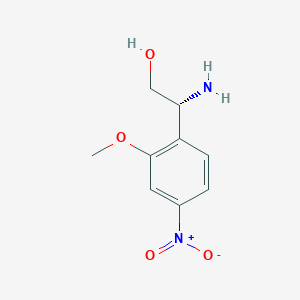


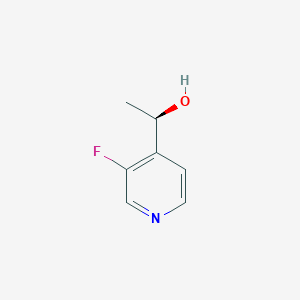



![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
